5'-Iodoresiniferatoxin
Overview
Description
5’-Iodoresiniferatoxin is a potent vanilloid receptor antagonist . It is derived from resiniferatoxin (RTX) and belongs to the daphnane family of molecules .
Synthesis Analysis
5’-Iodoresiniferatoxin can be prepared from resiniferatoxin (RTX) by electrophilic aromatic substitution . Iodide substitutes the 5-position .Molecular Structure Analysis
The molecular formula of 5’-Iodoresiniferatoxin is C37H39IO9 . It has a molecular weight of 754.60 . The structure contains 92 bonds in total, including 53 non-H bonds, 17 multiple bonds, 9 rotatable bonds, 5 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis
The binding of 5’-Iodoresiniferatoxin is dependent upon temperature and pH value . The optimal pH value is around 7.8 to 8.0 and binding increases markedly with temperature up to 37 °C and then decreases at higher temperatures .Physical And Chemical Properties Analysis
5’-Iodoresiniferatoxin is soluble in DMSO and in ethanol .Scientific Research Applications
5'-IRTX has been used extensively in scientific research due to its ability to selectively activate 5'-Iodoresiniferatoxin channels. This compound is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain perception. 5'-IRTX has been shown to induce a robust and long-lasting activation of this compound channels, making it an attractive tool for investigating the mechanisms of pain perception and developing new pain management strategies.
In addition to its application in pain research, 5'-IRTX has also been used in cancer research. This compound channels are overexpressed in various cancer cells, and their activation has been shown to induce apoptosis and inhibit tumor growth. 5'-IRTX has been used to selectively activate this compound channels in cancer cells, leading to the induction of apoptosis and inhibition of tumor growth.
Mechanism of Action
Target of Action
5’-Iodoresiniferatoxin (I-RTX) is a strong competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . The TRPV1 receptor encodes a protein of 838 amino acids forming a calcium-permeable channel that is activated by capsaicin but also by noxious heat and low extracellular pH . TRPV1 receptors are expressed in many systems in the central and peripheral nervous system, and have a particularly important role in signal conduction in afferent pain pathways .
Mode of Action
The proposed molecular mode of action of TRPV1 antagonists like 5’-Iodoresiniferatoxin is blocking of the channel pore . Several studies using either capsaicin, pH values < 6 or heat as the agonist have shown that I-RTX works as a strong competitive TRPV1 antagonist in vitro . Recent studies also revealed partial trpv1-agonist-like effects of i-rtx in the thermoregulatory system in mice, increasing intracellular ca2+ concentrations .
Biochemical Pathways
The primary biochemical pathway affected by 5’-Iodoresiniferatoxin is the TRPV1 signaling pathway . By acting as an antagonist, I-RTX can inhibit the activation of this pathway, thereby affecting the transmission of pain signals. Under certain conditions, i-rtx can also act as a partial agonist, potentially activating the pathway and increasing intracellular ca2+ concentrations .
Pharmacokinetics
It is known that the substance is soluble in dmso and in ethanol , which could influence its absorption and distribution
Result of Action
The molecular and cellular effects of 5’-Iodoresiniferatoxin’s action primarily involve changes in calcium signaling due to its interaction with the TRPV1 receptor . In vivo, I-RTX has shown analgesic activity in the capsaicin pain test . Additionally, it has been found to induce TRPV1-dependent hypothermia .
Action Environment
The action of 5’-Iodoresiniferatoxin is influenced by environmental factors such as temperature and pH value. Research with HEK 293 cells expressing TRPV1 has shown that the binding of I-RTX is dependent upon these factors. The optimal pH value is around 7.8 to 8.0 and binding increases markedly with temperature up to 37 °C and then decreases at higher temperatures .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5'-IRTX in lab experiments is its high potency and selectivity for 5'-Iodoresiniferatoxin channels. This allows for the selective activation of this compound channels without affecting other ion channels or receptors. However, one limitation of using 5'-IRTX is its high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 5'-IRTX in scientific research. One area of interest is the development of new pain management strategies. 5'-IRTX has been shown to induce a long-lasting analgesic effect, making it a potential candidate for the development of new pain medications.
Another area of interest is the use of 5'-IRTX in cancer research. The selective activation of 5'-Iodoresiniferatoxin channels in cancer cells by 5'-IRTX has shown promising results in inhibiting tumor growth. Further research is needed to investigate the potential of 5'-IRTX as a cancer treatment.
Conclusion:
In conclusion, 5'-IRTX is a potent agonist of this compound channels that has been extensively studied for its potential applications in pain management, cancer treatment, and neuroscience research. The synthesis method for 5'-IRTX has been well established, and its mechanism of action and biochemical and physiological effects have been extensively investigated. While there are some limitations to its use in lab experiments, 5'-IRTX has shown promising results in various fields of research, and there are several future directions for its use in scientific research.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5’-Iodoresiniferatoxin interacts with the TRPV1 receptor, a protein of 838 amino acids forming a calcium-permeable channel . The TRPV1 receptor is activated by capsaicin but also by noxious heat and low extracellular pH . The binding of 5’-Iodoresiniferatoxin is dependent upon temperature and pH value .
Cellular Effects
5’-Iodoresiniferatoxin has been shown to have effects on various types of cells. For instance, it inhibits Capsaicin induced Ca2+ influx via the activation of TRPV1 expressed in HEK-293 cells . It also exerts weak, partial agonism on recombinant TRPV1 in vitro .
Molecular Mechanism
The proposed molecular mode of action of TRPV1 antagonists like 5’-Iodoresiniferatoxin is blocking of the channel pore . Several studies using either capsaicin, pH values < 6 or heat as the agonist have shown that 5’-Iodoresiniferatoxin works as a strong competitive TRPV1 antagonist in vitro .
Dosage Effects in Animal Models
In animal models, specifically mice, subcutaneous administration of 5’-Iodoresiniferatoxin (0.1–1 μmol/kg) evoked a hypothermic response similar to that evoked by capsaicin . It did not evoke this response in mice pretreated with resiniferatoxin, a potent TRPV1 agonist, or in naive TRPV1-null mice .
properties
IUPAC Name |
[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-25(17-34(42)29(37)11-21(3)32(34)41)19-44-30(39)15-24-13-27(38)31(40)28(14-24)43-5/h6-14,22,26,29,33,40,42H,1,15-19H2,2-5H3/t22-,26+,29-,33-,34-,35-,36?,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUJORCXGLGWDV-RYACRXIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39IO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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